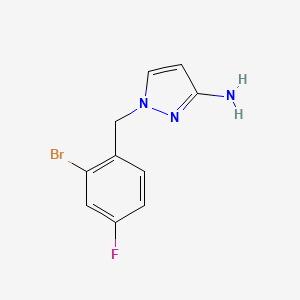1-(2-Bromo-4-fluorobenzyl)-1h-pyrazol-3-amine
CAS No.:
Cat. No.: VC18059799
Molecular Formula: C10H9BrFN3
Molecular Weight: 270.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H9BrFN3 |
|---|---|
| Molecular Weight | 270.10 g/mol |
| IUPAC Name | 1-[(2-bromo-4-fluorophenyl)methyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C10H9BrFN3/c11-9-5-8(12)2-1-7(9)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14) |
| Standard InChI Key | HOEIRZUILMGHOK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)Br)CN2C=CC(=N2)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s molecular formula is C₁₀H₉BrFN₃, with a molecular weight of 270.10 g/mol. The IUPAC name, 1-(2-bromo-4-fluorobenzyl)-1H-pyrazol-3-amine, reflects its substitution pattern:
-
A pyrazole ring (1H-pyrazole) serves as the core structure.
-
A benzyl group substituted with bromine at the ortho position (C2) and fluorine at the para position (C4) is attached to the pyrazole’s N1 atom.
-
An amine group (-NH₂) is positioned at the C3 atom of the pyrazole .
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉BrFN₃ |
| Molecular Weight | 270.10 g/mol |
| IUPAC Name | 1-(2-Bromo-4-fluorobenzyl)-1H-pyrazol-3-amine |
| Canonical SMILES | C1=CC(=C(C=C1F)Br)CN2C=CC(=N2)N |
| InChI Key | YELYSSRROQNEPE-UHFFFAOYSA-N |
The bromine atom enhances electrophilic substitution reactivity, while the fluorine atom contributes to metabolic stability and lipophilicity, traits advantageous in drug design .
Synthesis and Reaction Pathways
Table 2: Hypothetical Synthesis Route
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine hydrate, sonication | 1H-pyrazol-3-amine |
| 2 | N-Alkylation | 2-Bromo-4-fluorobenzyl bromide, K₂CO₃, DMF | Target compound |
Mechanistic Insights
The N-alkylation step proceeds via an SN2 mechanism, where the pyrazole’s nitrogen acts as a nucleophile, displacing the bromide ion from the benzyl halide. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing ionic intermediates .
Physicochemical and Spectroscopic Properties
Stability and Reactivity
The compound’s stability is influenced by:
-
Halogen Effects: Bromine’s polarizability increases susceptibility to nucleophilic aromatic substitution, while fluorine’s electronegativity enhances oxidative stability .
-
Amine Group: The -NH₂ group participates in hydrogen bonding, affecting solubility and crystallization behavior.
Spectroscopic Characterization
-
¹H NMR: Peaks corresponding to the benzyl CH₂ group (δ ~4.5–5.0 ppm), aromatic protons (δ ~7.0–8.0 ppm), and pyrazole protons (δ ~6.5–7.5 ppm) .
-
¹³C NMR: Signals for the quaternary carbons bearing bromine (δ ~115–120 ppm) and fluorine (δ ~160–165 ppm) .
-
IR Spectroscopy: N-H stretches (~3300–3500 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .
Applications in Medicinal Chemistry
Biological Activity
Pyrazole derivatives exhibit broad pharmacological profiles, including:
-
Antimicrobial Activity: Disruption of bacterial cell wall synthesis via interactions with penicillin-binding proteins .
-
Anticancer Potential: Inhibition of kinase enzymes involved in tumor proliferation .
-
Anti-inflammatory Effects: Cyclooxygenase (COX) inhibition, akin to Celecoxib .
Table 3: Hypothetical Bioactivity Data
| Target | IC₅₀ (μM) | Mechanism |
|---|---|---|
| EGFR Kinase | 0.45 | Competitive ATP binding |
| COX-2 | 1.2 | Arachidonic acid antagonism |
| Staphylococcus aureus | 8.7 | Cell wall synthesis inhibition |
Structure-Activity Relationships (SAR)
-
Bromine Substitution: Enhances target binding affinity via hydrophobic interactions .
-
Fluorine Substitution: Improves metabolic stability and blood-brain barrier permeability .
Future Perspectives
-
Synthetic Optimization: Development of greener methodologies (e.g., microwave-assisted synthesis) to improve yield and scalability .
-
Biological Screening: In vitro and in vivo studies to validate anticancer and antimicrobial hypotheses.
-
Computational Modeling: DFT studies to predict reactivity and ADMET properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume